tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(benzylthio)pyridin-3-yl)methylamine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .
Scientific Research Applications
tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate is unique due to the presence of the benzylthio group, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications where such properties are desired .
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl N-[(6-benzylsulfanylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)22-17(21)20-12-15-9-10-16(19-11-15)23-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
HSCCQWWCUWNCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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